molecular formula C7H7N3 B3029552 Imidazo[1,5-A]pyridin-8-amine CAS No. 697739-15-4

Imidazo[1,5-A]pyridin-8-amine

Cat. No. B3029552
CAS RN: 697739-15-4
M. Wt: 133.15
InChI Key: INLFZTRHTAKIMI-UHFFFAOYSA-N
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Description

Imidazo[1,5-A]pyridin-8-amine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has a molecular weight of 133.15 .


Synthesis Analysis

The synthesis of Imidazo[1,5-A]pyridin-8-amine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access Imidazo[1,5-A]pyridin-8-amine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The IUPAC name for Imidazo[1,5-A]pyridin-8-amine is imidazo[1,5-a]pyridin-8-amine . The InChI code is 1S/C7H7N3/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H,8H2 .


Chemical Reactions Analysis

Imidazo[1,5-A]pyridin-8-amine is involved in a variety of chemical reactions. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Physical And Chemical Properties Analysis

Imidazo[1,5-A]pyridin-8-amine is a brown to dark-brown solid . The storage temperature is between 2-8°C .

Scientific Research Applications

Anti-Cancer Research

Researchers have explored imidazo[1,5-a]pyridin-8-amine derivatives for their potential anti-cancer properties:

Future Directions

Imidazo[1,5-A]pyridin-8-amine, being a significant structural component of a large number of agrochemicals and pharmaceuticals, has a promising future in the field of medicinal chemistry . Its synthesis has been a subject of intense research for numerous decades, and with the development of new synthetic methodologies, it’s expected that its applications will continue to expand .

properties

IUPAC Name

imidazo[1,5-a]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLFZTRHTAKIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666112
Record name Imidazo[1,5-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,5-A]pyridin-8-amine

CAS RN

697739-15-4
Record name Imidazo[1,5-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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